Cas no 1467081-78-2 (Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate)

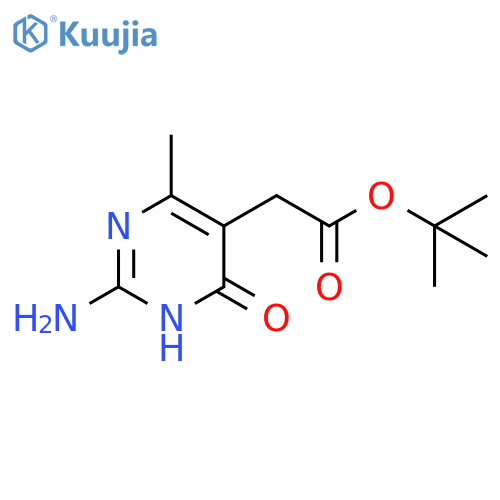

1467081-78-2 structure

商品名:Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

- EN300-27724093

- 1467081-78-2

- Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

-

- インチ: 1S/C11H17N3O3/c1-6-7(9(16)14-10(12)13-6)5-8(15)17-11(2,3)4/h5H2,1-4H3,(H3,12,13,14,16)

- InChIKey: WLMPRPWVBXZUIG-UHFFFAOYSA-N

- ほほえんだ: O(C(CC1C(NC(N)=NC=1C)=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 239.12699141g/mol

- どういたいしつりょう: 239.12699141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27724093-0.05g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 0.05g |

$455.0 | 2025-03-20 | |

| Enamine | EN300-27724093-1.0g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 1.0g |

$541.0 | 2025-03-20 | |

| Enamine | EN300-27724093-0.1g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 0.1g |

$476.0 | 2025-03-20 | |

| Enamine | EN300-27724093-0.5g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 0.5g |

$520.0 | 2025-03-20 | |

| Enamine | EN300-27724093-10.0g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 10.0g |

$2331.0 | 2025-03-20 | |

| Enamine | EN300-27724093-5g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 5g |

$1572.0 | 2023-09-10 | ||

| Enamine | EN300-27724093-1g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 1g |

$541.0 | 2023-09-10 | ||

| Enamine | EN300-27724093-0.25g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 0.25g |

$498.0 | 2025-03-20 | |

| Enamine | EN300-27724093-2.5g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 2.5g |

$1063.0 | 2025-03-20 | |

| Enamine | EN300-27724093-5.0g |

tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate |

1467081-78-2 | 95.0% | 5.0g |

$1572.0 | 2025-03-20 |

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1467081-78-2 (Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量